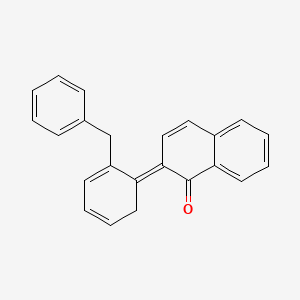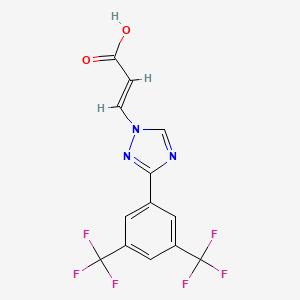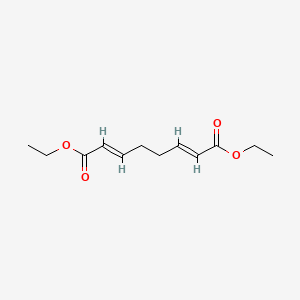![molecular formula C14H12N2O3 B14803784 3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide](/img/structure/B14803784.png)
3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,3-dihydroxybenzylidene)amino]benzamide is an organic compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 g/mol . It is characterized by the presence of a benzamide group linked to a benzylideneamino group, which is further substituted with two hydroxyl groups at the 2 and 3 positions of the benzylidene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-dihydroxybenzylidene)amino]benzamide typically involves the condensation reaction between 2,3-dihydroxybenzaldehyde and 3-aminobenzamide . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for 3-[(2,3-dihydroxybenzylidene)amino]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
3-[(2,3-dihydroxybenzylidene)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of ethers or esters, depending on the nucleophile used.
科学研究应用
3-[(2,3-dihydroxybenzylidene)amino]benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other compounds.
作用机制
The mechanism of action of 3-[(2,3-dihydroxybenzylidene)amino]benzamide is primarily attributed to its ability to interact with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the imine group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-[(2,4-dihydroxybenzylidene)amino]benzamide
- 3-[(3,5-dichloro-2-hydroxybenzylidene)amino]benzamide
- 3-[(4-diethylamino-2-hydroxybenzylidene)amino]benzamide
Uniqueness
3-[(2,3-dihydroxybenzylidene)amino]benzamide is unique due to the specific positioning of the hydroxyl groups on the benzylidene ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and imine groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
属性
分子式 |
C14H12N2O3 |
|---|---|
分子量 |
256.26 g/mol |
IUPAC 名称 |
3-[(2,3-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O3/c15-14(19)9-3-1-5-11(7-9)16-8-10-4-2-6-12(17)13(10)18/h1-8,17-18H,(H2,15,19) |
InChI 键 |
DSHYBLJICFTBFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N=CC2=C(C(=CC=C2)O)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14803703.png)

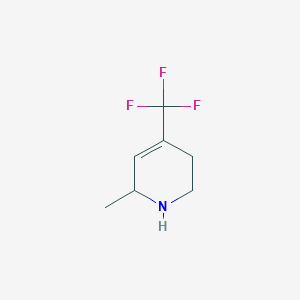
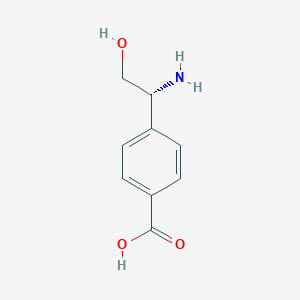
![(3-hydroxy-23,24-dimethoxy-7,10-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28)-hexaen-7-yl)methyl 3-methylbutanoate](/img/structure/B14803735.png)
![(1R,4S,7R,17S)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione](/img/structure/B14803737.png)
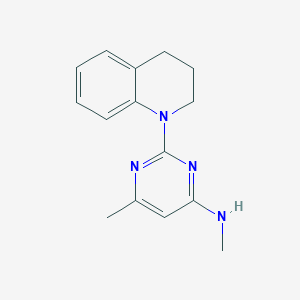
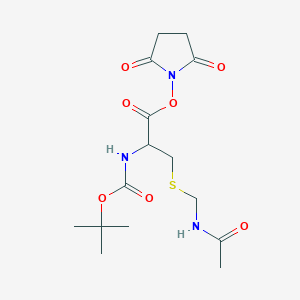
![methyl (2S,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B14803746.png)

